2,3-Dichlorobenzaldehyde CAS number 6334-18-5 properties
2,3-Dichlorobenzaldehyde CAS number 6334-18-5 properties
An In-depth Technical Guide to 2,3-Dichlorobenzaldehyde (CAS No. 6334-18-5) for Advanced Research and Pharmaceutical Development
Abstract
2,3-Dichlorobenzaldehyde, registered under CAS number 6334-18-5, is a halogenated aromatic aldehyde that serves as a pivotal intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring two chlorine atoms ortho and meta to the aldehyde group, imparts distinct reactivity that is leveraged in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. Furthermore, it establishes a framework for its safe handling, storage, and disposal, grounded in authoritative safety data.
Core Chemical and Physical Properties
2,3-Dichlorobenzaldehyde is a white to off-white crystalline solid at room temperature.[2] The electron-withdrawing nature of the two chlorine atoms significantly influences the electrophilicity of the carbonyl carbon, making it a versatile reactant.[1] Its physical and chemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 6334-18-5 | [3][4] |
| Molecular Formula | C₇H₄Cl₂O | [3][5] |
| Molecular Weight | 175.01 g/mol | [3][6] |
| Appearance | White to almost white crystalline powder/solid | [2][6] |
| Melting Point | 64-67 °C | [4][7] |
| Boiling Point | 143-145 °C at 30 mmHg; 242.9 °C (Predicted) | [4][8][9] |
| Density | 1.33 - 1.4 g/cm³ at 20 °C | [4][10] |
| Solubility | Sparingly soluble in water (0.165 g/L at 30.6 °C). Soluble in many organic solvents. | [1][2][10] |
| logP (n-octanol/water) | 2.6 - 2.75 | [11] |
| Flash Point | 99.2 °C - 135 °C | [4][9] |
| IUPAC Name | 2,3-dichlorobenzaldehyde | [3][5] |
| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=O | [3][9] |
| InChIKey | LLMLNAVBOAMOEE-UHFFFAOYSA-N | [1][3] |
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment are paramount in research and drug development. The following section details the key spectral characteristics of 2,3-Dichlorobenzaldehyde.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~10 ppm) and the three aromatic protons in the downfield region (7-8 ppm), with splitting patterns dictated by their coupling constants.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will display a distinct signal for the carbonyl carbon around 190 ppm. Additional signals will correspond to the six carbons of the dichlorinated benzene ring, with chemical shifts influenced by the chlorine and aldehyde substituents.[3]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl stretching vibrations, will also be present.[3]
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Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+ in an approximate 9:6:1 ratio) is a definitive feature for confirming the compound's identity.[3]
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC methods can be used for purity analysis, typically employing a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for improved peak shape.[11]
Synthesis and Chemical Reactivity
General Synthesis Pathway
A common laboratory and industrial synthesis route involves the oxidation of 2,3-dichlorotoluene. One documented method utilizes a hydrogen peroxide-acetic acid system in the presence of a sodium bromide catalyst within a microchannel reactor.[7] This approach offers controlled reaction conditions and improved safety over traditional methods.
Exemplary Synthesis Protocol:
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Preparation: A solution of 2,3-dichlorotoluene in acetic acid is prepared. A separate solution of aqueous hydrogen peroxide and sodium bromide in acetic acid is also prepared.[7]
-
Reaction: The two solutions are pumped into a preheated microchannel reactor. The reaction temperature is maintained, for example, at 90 °C with a specific residence time to control the extent of reaction.[7]
-
Quenching & Extraction: The output from the reactor is cooled and quenched. The product is then extracted using an organic solvent like methylene chloride.[7]
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent such as ethanol, to yield high-purity 2,3-Dichlorobenzaldehyde.[2]
Caption: Workflow for the synthesis of 2,3-Dichlorobenzaldehyde.
Key Reactions and Mechanistic Insights
The aldehyde functional group is the primary site of reactivity, participating in a variety of classical organic reactions. The presence of ortho and meta chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Condensation Reactions: It is readily used in condensation reactions to form Schiff bases, for instance, by reacting with primary amines like 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[7] This reaction is fundamental in building molecular complexity.
-
Biginelli Reaction: 2,3-Dichlorobenzaldehyde is a key substrate in the multicomponent Biginelli reaction, condensing with a β-ketoester and urea (or thiourea) to produce dihydropyrimidinones.[7] These scaffolds are prevalent in many biologically active compounds.
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Nucleophilic Addition: The aldehyde undergoes nucleophilic addition with various carbon and heteroatom nucleophiles, a foundational step for creating new carbon-carbon and carbon-heteroatom bonds.
Applications in Pharmaceutical R&D
2,3-Dichlorobenzaldehyde is not just a simple building block; it is a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals.[1][12]
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Intermediate for APIs: It serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents.[12] Its structure is incorporated into more complex molecules designed to interact with specific biological targets.
-
Impurity Reference Standard: In the context of drug manufacturing, it is identified as an impurity related to the synthesis of drugs like Felodipine.[5] Therefore, it is used as a reference standard in quality control to ensure the purity and safety of the final drug product.
-
Catalyst: The compound itself has been described as a catalyst in certain API manufacturing processes, highlighting its versatile chemical utility.[12]
The reaction between sulfadiazine and 2,3-Dichlorobenzaldehyde is another example of its utility in creating novel chemical entities for screening and development.[9]
Safety, Handling, and Storage
A thorough understanding of the hazards associated with 2,3-Dichlorobenzaldehyde is critical for ensuring laboratory safety. It is classified as a corrosive and skin-sensitizing substance that is also toxic to aquatic life.[6][10]
Hazard Identification and GHS Classification
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[6]
-
Signal Word: Danger or Warning[6]
-
Hazard Statements:
Recommended Handling and PPE Protocol
A systematic approach to handling is mandatory. The following workflow outlines the essential steps for safe use.
Caption: Standard safety protocol for handling 2,3-Dichlorobenzaldehyde.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Eyewash stations and safety showers must be readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6]
-
Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[6][8]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[4]
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention as it can cause severe burns.[4][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[4][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[4][6][8]
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] The material is reported to be air-sensitive and should be stored under an inert atmosphere.[2] It is incompatible with strong oxidizing agents, strong bases, and moisture.[2][4][8]
Conclusion
2,3-Dichlorobenzaldehyde (CAS 6334-18-5) is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its distinct physical properties and predictable reactivity make it an essential building block for constructing complex molecular architectures. A comprehensive understanding of its characteristics, coupled with strict adherence to safety protocols, enables researchers and scientists to effectively and safely leverage this compound in the pursuit of novel chemical entities and drug development.
References
-
PubChem. (n.d.). 2,3-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2019, January 30). 2,3- DICHLOROBENZALDEHYDE MSDS. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 2,3-Dichlorobenzaldehyde(CAS#:6334-18-5) MSDS,Density,Melting Point,Boiling Point,Structure,Formula,Molecular Weight. Retrieved from [Link]
-
Alpha Chemika. (n.d.). 2,3-dichlorobenzaldehyde - Laboratory Chemicals. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2,3-Dichlorobenzaldehyde 6334-18-5 wiki. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Benzaldehyde, 2,3-dichloro-. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2,3-DICHLOROBENZALDEHYDE | CAS 6334-18-5. Retrieved from [Link]
Sources
- 1. CAS 6334-18-5: 2,3-Dichlorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. 2,3-Dichlorobenzaldehyde | CAS Number 6334-18-5 [klivon.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2,3-Dichlorobenzaldehyde | 6334-18-5 [chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. 2,3-Dichlorobenzaldehyde | 6334-18-5 | FD59857 | Biosynth [biosynth.com]
- 10. echemi.com [echemi.com]
- 11. Benzaldehyde, 2,3-dichloro- | SIELC Technologies [sielc.com]
- 12. solutions.actylis.com [solutions.actylis.com]
